
Heptadecyl 2,3-bis(dodecyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C44H88O4 It is characterized by its long hydrocarbon chains and the presence of ester and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of heptadecanol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
Applications De Recherche Scientifique
Heptadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ester and ether chemistry.
Biology: The compound’s long hydrocarbon chains make it useful in studying lipid bilayers and membrane dynamics.
Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of heptadecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its chemical structure. The ester and ether groups can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecyl 2,3-bis(octyloxy)propanoate
- Heptadecyl 2,3-bis(decyloxy)propanoate
- Heptadecyl 2,3-bis(tetradecyloxy)propanoate
Uniqueness
Heptadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific combination of long hydrocarbon chains and functional groups. This combination imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64713-56-0 |
|---|---|
Formule moléculaire |
C44H88O4 |
Poids moléculaire |
681.2 g/mol |
Nom IUPAC |
heptadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C44H88O4/c1-4-7-10-13-16-19-22-23-24-25-26-29-32-35-38-41-48-44(45)43(47-40-37-34-31-28-21-18-15-12-9-6-3)42-46-39-36-33-30-27-20-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |
Clé InChI |
ODEXHIYXFAYYIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




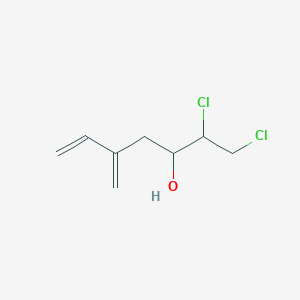
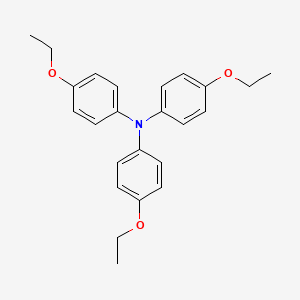
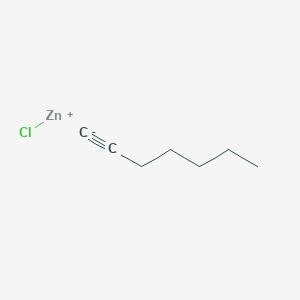
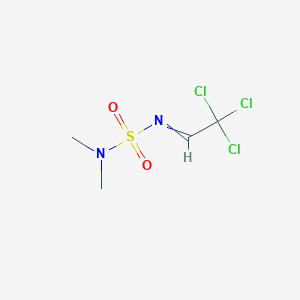
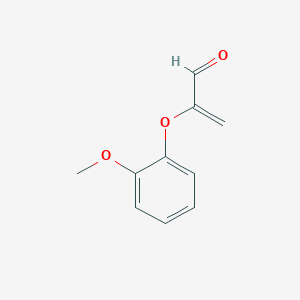
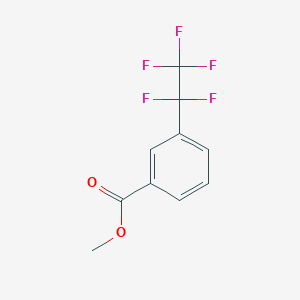
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
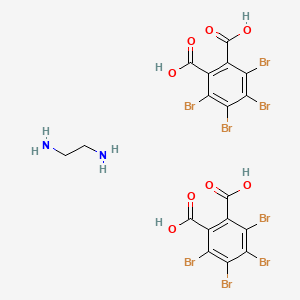
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
